![molecular formula C17H16O3 B12859657 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, NH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with molecular targets and pathways. The compound’s dioxolane ring and biphenyl structure allow it to act as a ligand, forming coordination complexes with metal ions . These complexes can then participate in various catalytic and biochemical processes.
類似化合物との比較
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring, used in similar applications.
Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-[2-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-4-2-3-5-16(15)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
InChIキー |
CCRRMBKPMNFDPR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


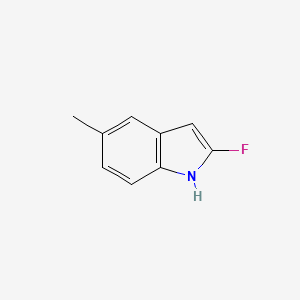
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
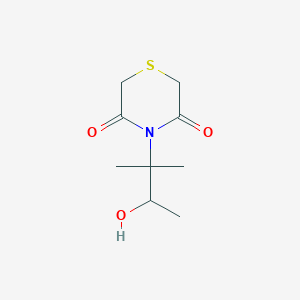
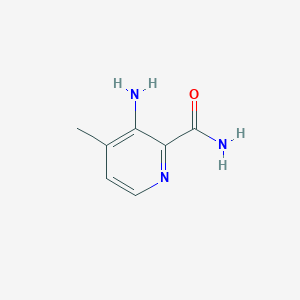
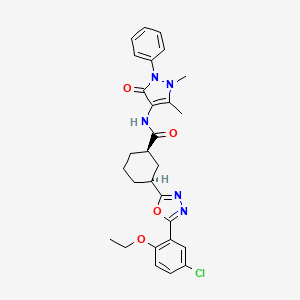
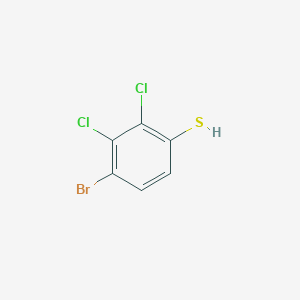
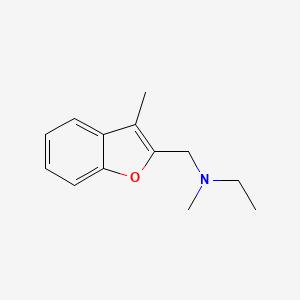
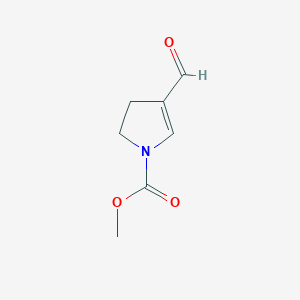
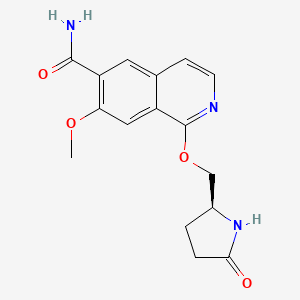

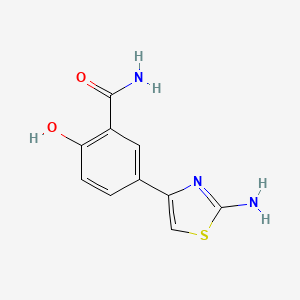
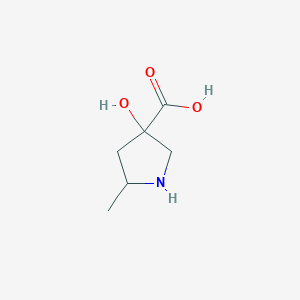
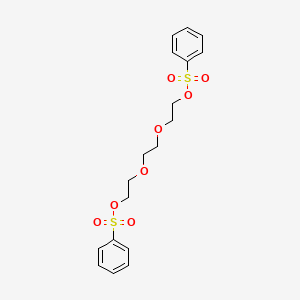
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
